3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE
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Overview
Description
3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Ethoxybenzoyl Group: The ethoxybenzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline core reacts with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Methylbenzenesulfonyl Group: The methylbenzenesulfonyl group can be added through sulfonylation, where the intermediate product reacts with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the carbonyl or sulfonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or at the aromatic rings, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, organolithium reagents, and halogenated compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to the formation of reduced quinoline derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, suggesting potential therapeutic applications.
Industry: The compound could be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethoxybenzoyl and methylbenzenesulfonyl groups may enhance its binding affinity and selectivity for these targets, leading to specific biological outcomes.
Comparison with Similar Compounds
Similar Compounds
3-(4-METHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE: Similar structure but with a methoxy group instead of an ethoxy group.
3-(4-ETHOXYBENZOYL)-4-(4-CHLOROBENZENESULFONYL)QUINOLINE: Similar structure but with a chlorobenzenesulfonyl group instead of a methylbenzenesulfonyl group.
Uniqueness
3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE is unique due to the presence of both the ethoxybenzoyl and methylbenzenesulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
(4-ethoxyphenyl)-[4-(4-methylphenyl)sulfonylquinolin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4S/c1-3-30-19-12-10-18(11-13-19)24(27)22-16-26-23-7-5-4-6-21(23)25(22)31(28,29)20-14-8-17(2)9-15-20/h4-16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNLSEYSIMBWFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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